4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-17-4-6-18(7-5-17)21-16-32-23(24-21)25-22(27)19-8-10-20(11-9-19)33(28,29)26(12-14-30-2)13-15-31-3/h4-11,16H,12-15H2,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVARPDPADJCFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, identified by its CAS number 899351-56-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 583.7 g/mol. The structure features a thiazole ring, which is commonly associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N5O7S3 |
| Molecular Weight | 583.7 g/mol |
| CAS Number | 899351-56-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives and incorporating sulfamoyl groups. The detailed synthetic pathways are crucial for understanding the compound's structure-activity relationship (SAR).
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. A study highlighted that compounds with similar structures demonstrated moderate to excellent antimicrobial activity against various bacterial strains . This suggests that this compound may also possess significant antibacterial properties.
Anticancer Potential
A notable area of investigation is the compound's anticancer activity. Thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . Specific studies on similar compounds revealed that they could effectively target multidrug-resistant (MDR) cancer cells, indicating potential use in overcoming drug resistance in chemotherapy .
In vivo studies demonstrated that related thiazole compounds exhibited significant antitumor efficacy in xenograft models, with treatment leading to reduced tumor growth without substantial neurotoxicity .
The proposed mechanism for the biological activity of this compound involves its interaction with tubulin, affecting microtubule dynamics. This action is crucial for cellular processes such as mitosis and intracellular transport. By binding to the colchicine site on tubulin, these compounds can disrupt normal cellular functions and induce apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A series of experiments showed that derivatives similar to the target compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Studies : In a study involving prostate cancer xenografts, compounds structurally related to this compound demonstrated a significant reduction in tumor volume compared to control groups .
Comparison with Similar Compounds
4-Nitrophenyl Substitution
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (C22H24N4O7S2) replaces the 4-methylphenyl group with a nitro substituent. In plant growth modulation assays, this derivative exhibited 119.09% activity (p < 0.05), suggesting enhanced efficacy compared to the methyl-substituted analogue, though direct comparative data are unavailable .
4-Methoxyphenyl Substitution
Replacing the methyl group with methoxy (4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, C23H27N3O6S2) increases lipophilicity (logP ≈ 2.8 vs. This modification may enhance membrane permeability in biological systems .
Heterocyclic Core Modifications
1,3,4-Oxadiazole Derivatives
Compounds like LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) replace the thiazole with an oxadiazole ring.
Triazole Derivatives
Triazole analogues (e.g., compounds 7–9 from ) feature a 1,2,4-triazole core with sulfonyl linkages. These compounds exist in thione-thiol tautomeric forms, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹), and demonstrate antibacterial activity absent in the thiazole-based compound .
Sulfamoyl Group Variations
Bis(2-chloroethyl)sulfamoyl Substitution
This modification may enhance cytotoxicity but reduce metabolic stability compared to the methoxyethyl variant .
Methyl(Phenyl)sulfamoyl Substitution
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (C17H16N3O3S2) replaces bis(2-methoxyethyl) with methyl and phenyl groups. This reduces solubility (predicted aqueous solubility: −3.5 logS vs. −2.8 for the parent compound) but may improve CNS penetration .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | 4-Nitrophenyl Analogue | LMM5 | Triazole 7 |
|---|---|---|---|---|
| Molecular Weight | 489.60 | 520.54 | 523.61 | 472.50 |
| logP (Predicted) | 3.2 | 2.9 | 4.1 | 2.5 |
| Hydrogen Bond Acceptors | 8 | 9 | 9 | 7 |
| Aqueous Solubility | −2.8 (logS) | −3.1 (logS) | −4.2 (logS) | −2.3 (logS) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
